molecular formula C9H13NO B1421083 (3-Methoxy-5-methylphenyl)methanamine CAS No. 1261681-27-9

(3-Methoxy-5-methylphenyl)methanamine

Cat. No. B1421083
M. Wt: 151.21 g/mol
InChI Key: JFONZQGFYUJIFI-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of (3-Methoxy-5-methylphenyl)methanamine consists of a phenyl ring substituted with a methoxy group (–OCH3) and a methylamine group (–NH2). The compound’s InChI code is JFONZQGFYUJIFI-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

  • Safety Information : The compound is associated with hazards (GHS05, GHS07) and precautionary statements .

Scientific Research Applications

Synthesis and Characterization

  • Compound Synthesis : The compound 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine has been synthesized using p-Toluic hydrazide and glycine through polyphosphoric acid condensation, characterized by FT-IR, DSC, 13C/1H-NMR, and Mass spectrometric techniques (Shimoga, Shin & Kim, 2018).

Antimicrobial Activities

  • Antimicrobial Derivatives : A new series of [1-(6-methoxy-2-methylquinolin-4-yl)-1H-1,2,3-triazol-4-yl] methanamine derivatives, synthesized from 4-methoxyaniline, demonstrated moderate to very good antibacterial and antifungal activities, comparable to first-line drugs (Thomas, Adhikari & Shetty, 2010).

Receptor Binding Studies

  • Receptor Binding Studies : The compound 1-(2-phenoxyphenyl)methanamine showed dual 5-HT and NA reuptake pharmacology, with good human in vitro metabolic stability and selectivity (Whitlock, Blagg & Fish, 2008).

Analytical Characterizations

  • Analytical Characterizations : A study focused on the syntheses and analytical characterizations of N-alkyl-arylcyclohexylamines, providing insights into the identification of newly emerging substances of abuse (Wallach et al., 2016).

Metabolite Studies

  • Monoamine Metabolites : The study of monoamine metabolites in human cerebrospinal fluid used techniques like high-performance liquid chromatography to measure compounds including 3-methoxy-4-hydroxyphenylglycol, relevant to neurological and psychiatric disorders (Mena, Aguado & Yébenes, 1984).

Ligand Evaluation for Receptors

  • 5-HT4 Receptor Ligands : Indole-3-methanamines were evaluated as ligands for the 5-HT(4) receptor, with some compounds showing good affinity and potential for further synthetic work (Hanna-Elias et al., 2009).

Photocytotoxicity and Imaging

  • Photocytotoxicity and Imaging : Iron(III) complexes containing phenyl-N,N-bis[(pyridin-2-yl)methyl]methanamine showed significant photocytotoxicity in red light to various cell lines and were effective for cellular imaging (Basu et al., 2014).

Anticonvulsant Agents

  • Potential Anticonvulsant Agents : Schiff bases of 3-aminomethyl pyridine were synthesized and screened for anticonvulsant activity, showing promise as potential anticonvulsant agents (Pandey & Srivastava, 2011).

Herbicide Studies

  • Herbicide Runoff and Volatilization : A study on field-scale herbicide runoff and volatilization losses over eight years provided insights into environmental factors influencing herbicide behavior (Gish et al., 2011).

Serotonin Receptor Agonists

  • Serotonin Receptor Agonists : Novel derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine were identified as "biased agonists" of serotonin 5-HT1A receptors, showing potent antidepressant-like activity (Sniecikowska et al., 2019).

Cholesterol Synthesis Inhibition

  • Squalene Epoxidase Inhibition : NB-598, a compound including a methanamine moiety, was found to inhibit squalene epoxidase, impacting cholesterol synthesis (Horie et al., 1990).

Iron(III) Complexes for Uptake and Photocytotoxicity

  • Iron(III) Complexes for Cellular Uptake : Iron(III) complexes of pyridoxal Schiff bases and modified dipicolylamines showed significant uptake in cancer cells and remarkable photocytotoxicity (Basu et al., 2015).

Synthesis of Novel Compounds

  • Novel Synthesis : A novel synthesis approach for benzofuran-2-yl-methanamine and indol-2-yl-methanamine derivatives was reported, highlighting a method to generate a variety of substituted compounds (Schlosser et al., 2015).

QSAR of Phenoxyphenyl-methanamine Compounds

  • QSAR Models : Quantitative structure-activity relationship models for phenoxyphenyl-methanamine compounds were used to evaluate activities and understand the SAR of the compounds (Mente et al., 2008).

Dopamine Metabolite Measurement

  • Measuring Dopamine Metabolites : A highly sensitive method for measuring 3-methoxytyramine, a dopamine metabolite, using HPLC with electrochemical detection, was developed, providing insights into dopamine utilization (Heal, Frankland & Buckett, 1990).

Safety And Hazards

  • Precautionary Statements : These involve handling precautions to minimize risks .

Future Directions

: Enamine: (3-methoxy-5-methylphenyl)methanamine

properties

IUPAC Name

(3-methoxy-5-methylphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c1-7-3-8(6-10)5-9(4-7)11-2/h3-5H,6,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFONZQGFYUJIFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OC)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Methoxy-5-methylphenyl)methanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.